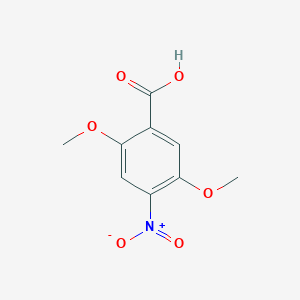
2,5-Dimethoxy-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6. It is a nitroaromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and is insoluble in water but soluble in organic solvents like DMSO and methanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-nitrobenzoic acid typically involves the nitration of 3,4-dimethoxybenzaldehyde. The reaction medium consists of water and methanol, with acetic acid and hydrogen peroxide as reagents. Sodium chlorite is added to the mixture, and the reaction is monitored at around 50°C. After completion, sodium bisulfite is used to quench the reaction, and the product is precipitated using sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophilic substitution products.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-nitrobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The methoxy groups enhance its solubility in organic solvents, facilitating its uptake and distribution within biological systems .
Comparaison Avec Des Composés Similaires
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 3,4-Dimethoxy-6-nitrobenzoic acid
- 2-Nitro-4,5-dimethoxybenzoic acid
Comparison: 2,5-Dimethoxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and solubility. Compared to similar compounds, it exhibits distinct chemical behavior in substitution and reduction reactions, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C9H9NO6 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-6(10(13)14)8(16-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
PJXARYLSADDODM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


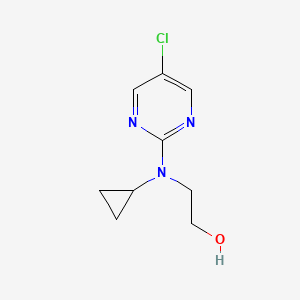
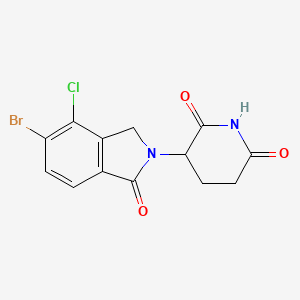
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)

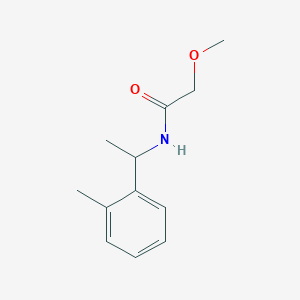
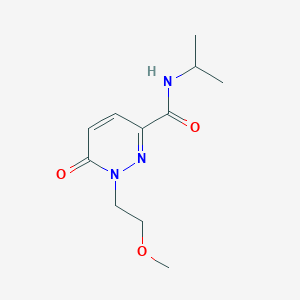


![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
